molecular formula C23H17NO3 B12911821 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one CAS No. 88901-81-9

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one

Cat. No.: B12911821
CAS No.: 88901-81-9
M. Wt: 355.4 g/mol
InChI Key: KAXLHMOYUQGMLF-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of furoacridinones, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions. One common method includes the photocycloaddition of 4-methoxy-6-methyl-2-pyrone with maleimide, which is induced by hydrogen bonding and charge transfer stacking in the solid state . This reaction is highly specific and yields the desired product with high stereocontrol.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is unique due to its specific structural arrangement, which imparts unique reactivity and biological activity

Properties

CAS No.

88901-81-9

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

4-methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11-one

InChI

InChI=1S/C23H17NO3/c1-24-17-11-7-6-10-15(17)22(25)21-18(24)13-20(26-2)16-12-19(27-23(16)21)14-8-4-3-5-9-14/h3-13H,1-2H3

InChI Key

KAXLHMOYUQGMLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C4C(=C(C=C31)OC)C=C(O4)C5=CC=CC=C5

Origin of Product

United States

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